molecular formula C16H17NO3 B582117 (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone CAS No. 1231819-50-3

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone

Cat. No.: B582117
CAS No.: 1231819-50-3
M. Wt: 271.316
InChI Key: PLIYGCKUMSKVCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-Chloroethoxy)phenylmethanone with methylamine . The reaction conditions typically include the use of solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenyl derivatives and other functionalized compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules and heterocycles In biology, it is utilized in studies involving estrogen receptor modulation and related pathwaysAdditionally, it is used in the industry for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in research focused on hormone-related processes and diseases .

Comparison with Similar Compounds

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone can be compared to other similar compounds, such as (4-Hydroxyphenyl)[4-[2-(dimethylamino)ethoxy]phenyl]methanone and (4-Hydroxyphenyl)[4-[2-(ethylamino)ethoxy]phenyl]methanone. These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities.

Biological Activity

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure features a hydroxyphenyl group and an ethoxy group attached to a phenyl ring, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Antioxidant Activity : The presence of hydroxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, possibly by inducing apoptosis or cell cycle arrest.
  • Selective Estrogen Receptor Modulation : Some studies indicate activity as a selective estrogen receptor modulator (SERM), which could have implications in hormone-related cancers.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Mechanism References
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis in cancer cells
Estrogen receptor modulationBinding affinity to estrogen receptors

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against breast cancer cell lines. It demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, with observed morphological changes indicative of apoptosis.
  • Neuroprotective Effects : Another research article highlighted the neuroprotective properties of the compound in models of oxidative stress-induced neurodegeneration. The compound reduced neuronal cell death and improved survival rates in vitro.
  • Hormonal Activity : A recent investigation assessed the compound's role as a SERM in vitro. It showed promising results in modulating estrogen-dependent pathways, suggesting potential applications in treating hormone-sensitive cancers.

Properties

IUPAC Name

(4-hydroxyphenyl)-[4-[2-(methylamino)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17-10-11-20-15-8-4-13(5-9-15)16(19)12-2-6-14(18)7-3-12/h2-9,17-18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIYGCKUMSKVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the same procedure as example 1, step E described, (4-(2-chloroethoxy)phenyl)(4-hydroxyphenyl)methanone (2.0 g, 1.0 eq) was reacted with MeNH2 (30% wt in water, 30 mL) in MeOH (30 mL) under reflux to give the desired product (1.4 g, 65%). 1H NMR (400 MHz, DMSO-d6) δ 7.67 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.06 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 4.18 (t, J=5.6 Hz, 2H), 2.89 (t, J=6.0 Hz, 2H), 2.37 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65%

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